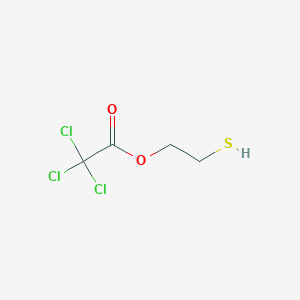
2-sulfanylethyl trichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-sulfanylethyl trichloroacetate is a chemical compound with the molecular formula C4H5Cl3O2S. It contains a total of 15 atoms: 5 hydrogen atoms, 4 carbon atoms, 2 oxygen atoms, 1 sulfur atom, and 3 chlorine atoms . This compound is characterized by the presence of an ester group and a thiol group, making it a versatile molecule in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-mercaptoethyl ester typically involves the esterification of trichloroacetic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of acetic acid, trichloro-, 2-mercaptoethyl ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-sulfanylethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercaptoethanol and trichloroethanol.
Substitution: Various substituted esters or amides.
科学研究应用
2-sulfanylethyl trichloroacetate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms involving thiol groups.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of acetic acid, trichloro-, 2-mercaptoethyl ester involves its interaction with molecular targets through its ester and thiol groups. The ester group can undergo hydrolysis to release acetic acid and 2-mercaptoethanol, which can further participate in various biochemical pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
相似化合物的比较
Similar Compounds
Acetic acid, trichloro-, methyl ester: Similar ester structure but lacks the thiol group.
Acetic acid, mercapto-: Contains a thiol group but lacks the trichloro substitution.
Trichloroacetic acid: Contains the trichloro group but lacks the ester and thiol functionalities.
Uniqueness
2-sulfanylethyl trichloroacetate is unique due to the presence of both ester and thiol groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
13306-59-7 |
|---|---|
分子式 |
C4H5Cl3O2S |
分子量 |
223.5 g/mol |
IUPAC 名称 |
2-sulfanylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2 |
InChI 键 |
YBDZCJFRDQTUCI-UHFFFAOYSA-N |
SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
规范 SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Key on ui other cas no. |
13306-59-7 |
同义词 |
Trichloroacetic acid 2-mercaptoethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















